2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

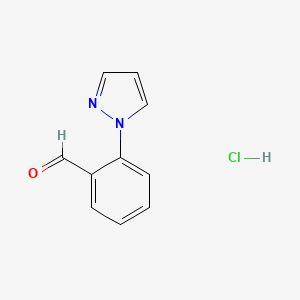

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1H-pyrazol-1-yl)benzaldehyde hydrochloride . The nomenclature follows these conventions:

- Benzaldehyde serves as the parent structure, with a pyrazole substituent at the 2-position of the benzene ring.

- The hydrochloride designation indicates the compound exists as a salt formed by the addition of hydrochloric acid to the parent aldehyde.

The structural representation is provided below:

- SMILES :

O=Cc1ccccc1N2N=CC=C2.Cl - InChI Key :

UVDUPXQTSNKJBB-UHFFFAOYSA-N - Skeletal formula : The benzene ring is substituted at position 2 with a pyrazole group (a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2) and a formyl (-CHO) group. The hydrochloride salt introduces a chloride counterion.

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers across chemical databases:

| Designation | Registry Number | Source |

|---|---|---|

| IUPAC Name | — | |

| This compound | 2193058-85-2 (CAS) | |

| MDL Number | MFCD31718412 | |

| ChemSpider ID | 836877 (base form) |

Synonyms include:

Molecular Formula and Weight Calculations

The molecular formula C₁₀H₉ClN₂O derives from:

- A benzaldehyde core (C₇H₅O) modified by a pyrazole group (C₃H₃N₂).

- Addition of hydrochloric acid (HCl) introduces the chloride ion and protonates the pyrazole nitrogen.

Molecular weight calculation :

$$

\begin{align}

\text{Carbon (C)} & : 12.01 \times 10 = 120.10 \, \text{g/mol} \

\text{Hydrogen (H)} & : 1.008 \times 9 = 9.07 \, \text{g/mol} \

\text{Chlorine (Cl)} & : 35.45 \times 1 = 35.45 \, \text{g/mol} \

\text{Nitrogen (N)} & : 14.01 \times 2 = 28.02 \, \text{g/mol} \

\text{Oxygen (O)} & : 16.00 \times 1 = 16.00 \, \text{g/mol} \

\hline

\text{Total} & : 120.10 + 9.07 + 35.45 + 28.02 + 16.00 = \textbf{208.64 g/mol} \

\end{align}

$$

This matches the experimentally determined molecular weight.

Data Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClN₂O |

| Molecular Weight | 208.64 g/mol |

| CAS Registry Number | 2193058-85-2 |

| Purity (Commercial) | ≥95% (HPLC) |

Properties

IUPAC Name |

2-pyrazol-1-ylbenzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O.ClH/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12;/h1-8H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDUPXQTSNKJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride typically involves the reaction of pyrazole with benzaldehyde under acidic conditions to form the desired product. One common method involves the use of a palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is advantageous due to its efficiency and the mild reaction conditions required.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed

Oxidation: 2-(1H-Pyrazol-1-yl)benzoic acid

Reduction: 2-(1H-Pyrazol-1-yl)benzyl alcohol

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

4-(1H-Pyrazol-1-yl)benzaldehyde (CAS 99662-34-7)

- Structural Differences : Positional isomer with the aldehyde group at the para position of the benzene ring instead of the ortho position in the target compound.

- Physical Properties :

- Applications: Used as a precursor in synthesizing ethanol derivatives (e.g., 9c and 9d in ) with antiviral activity against rhinovirus .

[2-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine Hydrochloride (CAS 1197871-01-4)

- Structural Differences : Pyridine ring replaces the benzene ring, and a methanamine group is introduced.

- Molecular Formula : C₉H₁₁ClN₄ .

- Molecular Weight : 228.67 g/mol .

- Applications : Likely used in drug discovery due to the presence of a basic amine group, which enhances solubility and bioavailability.

1-Benzyl-4-(Chloromethyl)-1H-Pyrazole Hydrochloride

- Structural Differences : Features a benzyl group and chloromethyl substitution on the pyrazole ring.

- Molecular Formula : C₁₁H₁₂Cl₂N₂ .

- Molecular Weight : 243.13 g/mol .

- Applications: Potential intermediate in synthesizing bioactive molecules, leveraging the reactive chloromethyl group for further functionalization .

2-Methyl-5-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride (CAS 1219589-06-6)

- Structural Differences : Incorporates a sulfonyl chloride group and methyl substitution on the benzene ring.

- Molecular Weight : 256.7 g/mol .

- Applications : Used as a sulfonating agent in pharmaceutical impurity synthesis .

Comparative Analysis Table

Key Research Findings

Positional Isomerism : The ortho -aldehyde substitution in 2-(1H-Pyrazol-1-yl)benzaldehyde may confer steric hindrance differences compared to the para -isomer, affecting reactivity and crystal packing .

Hydrochloride Salts : The addition of HCl improves solubility in polar solvents, as seen in analogous compounds like [2-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride .

Functional Group Impact : Sulfonyl chloride derivatives (e.g., ) exhibit distinct reactivity, enabling covalent modifications absent in aldehyde-containing analogs .

Biological Activity

2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and the underlying mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring attached to a benzaldehyde moiety, which contributes to its biological activity. The molecular formula is , with a molecular weight of 220.63 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound against various pathogens. The compound exhibits significant activity against both bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 62.5 µg/mL | Chloramphenicol |

| Escherichia coli | 125 µg/mL | Amoxicillin |

| Candida albicans | 7.8 µg/mL | Clotrimazole |

| Aspergillus niger | 62.5 µg/mL | Clotrimazole |

These findings indicate that the compound not only matches but sometimes exceeds the efficacy of standard antibiotics in inhibiting microbial growth .

Anti-inflammatory Activity

Pyrazole derivatives, including this compound, are known for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases . The mechanism involves the modulation of signaling pathways associated with inflammation, particularly through the inhibition of nuclear factor kappa B (NF-kB) activation.

Other Biological Activities

In addition to antimicrobial and anti-inflammatory effects, pyrazole derivatives exhibit a range of other biological activities:

- Anticancer Activity : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

- Neuroprotective Effects : Research indicates that certain pyrazole derivatives can protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .

Study on Antimicrobial Efficacy

A study conducted by researchers synthesized several pyrazole derivatives and evaluated their antimicrobial activity. Among these, this compound showed promising results against Gram-positive and Gram-negative bacteria as well as fungi. The study concluded that structural modifications could enhance the bioactivity of these compounds .

Evaluation of Anti-inflammatory Properties

In another investigation, the anti-inflammatory potential of pyrazole derivatives was assessed using in vivo models. The results demonstrated that treatment with this compound significantly reduced edema and inflammatory markers in animal models, suggesting its therapeutic potential for inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure. The presence of electron-donating groups enhances its reactivity and interaction with biological targets. SAR studies indicate that modifications at specific positions on the pyrazole or benzaldehyde moieties can lead to improved potency against various pathogens .

Q & A

Basic Research Question

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) detects impurities at <0.1% .

- Thermal stability : TGA/DSC analysis reveals decomposition temperatures; store at -20°C in desiccated, amber vials to prevent hydrolysis .

- Spectroscopic consistency : Cross-validate IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (aldehyde proton ~10.0 ppm) to confirm structural integrity .

How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

Advanced Research Question

The compound’s aldehyde and pyrazole moieties enable covalent binding (e.g., Schiff base formation) or enzyme inhibition. Key approaches include:

- Enzyme kinetics : Measure IC₅₀ values against kinases or oxidoreductases using fluorescence-based assays .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 or EGFR) .

What computational tools are effective for predicting the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

- Reactivity mapping : Employ DFT (B3LYP/6-31G*) to calculate Fukui indices, identifying electrophilic sites (e.g., aldehyde carbon) .

- Transition state modeling : Explore reaction pathways (e.g., with amines) using Gaussian’s QST2 module to predict activation barriers .

- Machine learning : Train models on PubChem data to forecast byproduct formation under varying pH or temperature .

How should researchers address low crystallinity issues during X-ray diffraction analysis?

Basic Research Question

- Crystallization optimization : Use vapor diffusion with ethanol/water mixtures to grow single crystals .

- Data refinement : Apply SHELXL for structure solution, emphasizing hydrogen bonding (e.g., N–H⋯Cl interactions) to improve R-factors .

- Twinned crystals : Use PLATON’s TWINABS for data integration if multiple lattices are detected .

What strategies mitigate side reactions during functionalization of the benzaldehyde group?

Advanced Research Question

- Protecting groups : Temporarily protect the aldehyde with ethylene glycol to prevent undesired oxidations .

- Catalytic control : Use Sc(OTf)₃ to direct regioselective additions (e.g., Grignard reactions) .

- In situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of reaction parameters .

How do structural modifications (e.g., substituents on the pyrazole ring) alter the compound’s physicochemical properties?

Advanced Research Question

- Hammett analysis : Quantify electronic effects of substituents (e.g., –CH₃ vs. –NO₂) on aldehyde reactivity .

- LogP calculations : Use ChemAxon to predict hydrophobicity changes, impacting solubility and membrane permeability .

- Thermodynamic stability : MD simulations (AMBER) assess conformational flexibility and melting points .

What safety protocols are critical when handling this compound in aqueous or acidic conditions?

Basic Research Question

- Hydrolysis risk : Avoid prolonged exposure to water; work under inert atmosphere (N₂/Ar) to prevent HCl release .

- PPE : Use nitrile gloves and fume hoods to minimize inhalation/contact .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Advanced Research Question

- Scaffold diversification : Replace pyrazole with imidazole or triazole rings via Huisgen cycloaddition .

- Bioisosteric substitution : Replace –CHO with –CN or –COOR to modulate electronic profiles .

- High-throughput screening : Use combinatorial libraries (e.g., Enamine’s Building Blocks) to test >100 derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.